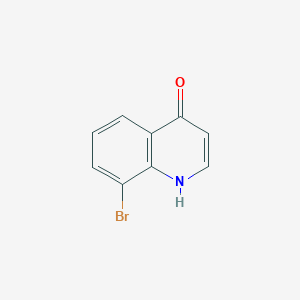

8-Bromoquinolin-4(1H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

8-bromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLALMUWUZUGIGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973385 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57798-00-2 | |

| Record name | 8-Bromoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-BROMO-4-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 8-Bromoquinolin-4(1H)-one Chemical Properties & Applications

Executive Summary

8-Bromoquinolin-4(1H)-one (CAS: 949507-29-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for type II kinase inhibitors, antibacterial quinolones, and antiviral agents.[1][2][3][4][5][6][7][8][9][10] Distinguished by its dual-reactivity profile—offering an electrophilic handle at the C-8 position (via the bromine atom) and nucleophilic centers at N-1 and O-4—this molecule allows for orthogonal functionalization strategies. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity logic, designed for researchers optimizing structure-activity relationships (SAR).

Chemical Identity & Physicochemical Properties[2][3][5][6][7][11][12]

The compound exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone (keto) form in polar solvents and the solid state, over the 4-hydroxyquinoline (enol) form.

| Property | Data | Notes |

| IUPAC Name | 8-Bromoquinolin-4(1H)-one | Preferred tautomer name |

| Alternative Name | 8-Bromo-4-hydroxyquinoline | Enol tautomer (CAS: 57798-00-2) |

| CAS Number | 949507-29-3 | Specific to the 4(1H)-one form |

| Molecular Formula | C₉H₆BrNO | |

| Molecular Weight | 224.06 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 168–171 °C | Experimental values vary by solvate form [1] |

| Solubility | DMSO, DMF, hot alcohols | Poor solubility in water and non-polar solvents |

| pKa | ~3.8 (N-H), ~11 (O-H) | Predicted values; amphoteric nature |

Structural Analysis: Tautomerism & Electronic Character

Understanding the tautomeric equilibrium is vital for predicting reactivity. In the solid state and polar solvents (DMSO, MeOH), the 4-quinolone (A) form dominates due to the stabilization energy of the vinylogous amide system. However, under basic conditions or during O-alkylation attempts, the 4-hydroxyquinoline (B) character becomes relevant.

Visualization: Tautomeric Equilibrium

Figure 1: The tautomeric equilibrium heavily favors the 4-quinolone form (left) in standard laboratory conditions, dictating N-alkylation over O-alkylation in the absence of specific catalysts.

Synthetic Pathways[13][14]

The most robust synthesis for 8-bromoquinolin-4(1H)-one is the Gould-Jacobs reaction . This sequence utilizes 2-bromoaniline as the starting material, ensuring the bromine atom is correctly positioned at C-8.

Protocol Logic

-

Condensation: 2-Bromoaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine.

-

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) closes the ring to form the ester intermediate.

-

Hydrolysis & Decarboxylation: Saponification followed by thermal decarboxylation yields the final core.

Visualization: Gould-Jacobs Workflow

Figure 2: Step-wise construction of the 8-bromoquinolin-4(1H)-one scaffold via the Gould-Jacobs reaction, highlighting the critical high-temperature cyclization step.

Reactivity Profile & Functionalization[7]

The 8-bromoquinolin-4(1H)-one scaffold offers three distinct vectors for chemical modification, essential for SAR exploration.

-

C-8 Bromine (Cross-Coupling): The C-8 position is electronically primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the quinolone ring facilitates oxidative addition.

-

N-1 Position (Alkylation): The amide nitrogen is nucleophilic. Treatment with alkyl halides and mild base (K₂CO₃) yields N-alkylated products (antibacterial pharmacophore).

-

C-3 Position (Electrophilic Substitution): The C-3 position is nucleophilic (enamine-like) and can undergo halogenation or formylation.

Visualization: Functionalization Logic

Figure 3: Divergent synthesis map. The C-8 bromine serves as the primary handle for increasing molecular complexity via cross-coupling.

Experimental Protocols

A. Synthesis of 8-Bromoquinolin-4(1H)-one (Gould-Jacobs Adaptation)

Reference: Adapted from standard quinolone synthesis protocols [2, 3].

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat to 110°C for 2 hours. Ethanol byproduct is removed.

-

Cyclization: Add the resulting enamine dropwise to boiling diphenyl ether (Dowtherm A) at 250°C. Maintain reflux for 30-60 minutes. Caution: Rapid gas evolution.

-

Workup: Cool to room temperature. Dilute with hexane to precipitate the ester intermediate. Filter and wash with hexane.

-

Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 2 hours. Acidify with HCl to precipitate the carboxylic acid. Collect solid.

-

Final Step: Heat the carboxylic acid in quinoline/copper powder or diphenyl ether at 240°C until CO₂ evolution ceases. Cool and precipitate with non-polar solvent.

-

Yield: Typically 40-60% overall.

-

Validation: ¹H NMR (DMSO-d₆) shows loss of ethyl group signals and characteristic quinolone protons.

-

B. Suzuki-Miyaura Cross-Coupling at C-8

Targeting 8-Arylquinolin-4(1H)-ones [4].

-

Reagents: Combine 8-bromoquinolin-4(1H)-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq).

-

Solvent: Suspend in 1,4-dioxane/water (4:1).

-

Condition: Degas with Argon. Heat at 90-100°C for 4-12 hours.

-

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (MeOH/DCM gradient).

-

Note: The free N-H proton can sometimes poison catalysts; if yields are low, consider protecting N-1 (e.g., N-Boc or N-Me) prior to coupling.

-

Medicinal Chemistry Applications

-

Antibacterial Agents: The 4-quinolone core is the pharmacophore of fluoroquinolones (e.g., Ciprofloxacin). The 8-bromo substituent allows for the introduction of novel hydrophobic or polar groups to overcome resistance mechanisms (e.g., MRSA) [2].

-

Kinase Inhibitors: 8-substituted quinolones have been identified as inhibitors of PI3K and mTOR pathways. The C-8 position binds to the hinge region or hydrophobic pocket of the kinase ATP-binding site [5].

-

Antiviral Agents: Derivatives of 8-hydroxyquinoline (tautomer) and its quinolone analogs function as HIV-1 integrase inhibitors by chelating the Mg²⁺ cofactors in the enzyme active site [6].

Safety & Handling (MSDS Summary)

-

Hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store at 2-8°C, protected from light (bromine-carbon bonds can be photosensitive over long periods).

References

-

SynQuest Laboratories. 8-Bromo-4-hydroxyquinoline Safety Data Sheet. CAS 57798-00-2.[11] Link

- Andriole, V. T. (2005). The Quinolones. Academic Press. (Foundational text on Gould-Jacobs and Quinolone SAR).

- Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890-2895. (Original Synthesis Protocol).

-

BenchChem. Application Notes for Suzuki Coupling with 8-bromo-6-methylquinolin-2(1H)-one. (Analogous reactivity profile). Link

-

ChemicalBook. 6-Bromoquinolin-4(1H)-one Properties and Biological Activity. (Structural analog data). Link

-

Musiol, R., et al. (2010). "Quinoline derivatives as potential anticancer agents."[1][12] Current Medicinal Chemistry, 17, 1960.

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4 [chemicalbook.com]

- 4. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0 [chemicalbook.com]

- 5. Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 692764-07-1 | Benchchem [benchchem.com]

- 6. oldgrt.lbp.world [oldgrt.lbp.world]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. jetir.org [jetir.org]

- 9. 35973-17-2|8-Bromo-4-hydroxyquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. Methyl 4-hydroxyquinoline-2-carboxylate | CAS#:5965-59-3 | Chemsrc [chemsrc.com]

- 11. Page loading... [guidechem.com]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 8-Bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinolin-4(1H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinolinone scaffold is a common feature in a variety of biologically active molecules, and the introduction of a bromine atom at the 8-position can significantly modulate a compound's physicochemical and pharmacological properties. This guide provides a comprehensive overview of the primary synthetic pathway for 8-Bromoquinolin-4(1H)-one, focusing on the well-established Gould-Jacobs reaction. It is intended to serve as a practical resource for researchers, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

The Gould-Jacobs Reaction: A Cornerstone in Quinolinone Synthesis

The most reliable and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with quinolin-4(1H)-ones, is the Gould-Jacobs reaction.[1][2] This classical method, first reported in 1939, involves a three-step sequence:

-

Condensation: An aniline is reacted with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form a key intermediate.

-

Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester.

-

Hydrolysis and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated to afford the final 4-hydroxyquinoline product.

For the synthesis of 8-Bromoquinolin-4(1H)-one, the starting aniline is 2-bromoaniline.

Visualizing the Pathway: The Gould-Jacobs Synthesis of 8-Bromoquinolin-4(1H)-one

Caption: The Gould-Jacobs synthesis of 8-Bromoquinolin-4(1H)-one.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Diethyl 2-((2-bromoanilino)methylene)malonate

This initial condensation step involves the reaction of 2-bromoaniline with diethyl ethoxymethylenemalonate (DEEM). The reaction proceeds via a nucleophilic substitution of the ethoxy group of DEEM by the amino group of the aniline.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the reaction mixture to 130-150 °C and maintain this temperature for 1-2 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting aniline.

-

After completion, allow the mixture to cool to room temperature. The product, diethyl 2-((2-bromoanilino)methylene)malonate, will often solidify upon cooling.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield a crystalline solid.[4]

| Parameter | Value | Reference |

| Reactants | 2-Bromoaniline, Diethyl ethoxymethylenemalonate | [3] |

| Stoichiometry | 1 : 1.05 | |

| Temperature | 130-150 °C | [3] |

| Reaction Time | 1-2 hours | |

| Purification | Recrystallization (Ethanol or Hexane) | [4] |

Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

The second step is a high-temperature intramolecular cyclization of the malonate intermediate. This reaction is typically carried out in a high-boiling inert solvent to achieve the necessary temperature for the ring closure to occur.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the purified diethyl 2-((2-bromoanilino)methylene)malonate from the previous step.

-

Add a high-boiling solvent such as diphenyl ether or Dowtherm A.[3]

-

Heat the mixture with vigorous stirring to approximately 250 °C.[3][5] The cyclization reaction is usually complete within 30-60 minutes at this temperature.

-

Monitor the reaction by TLC. Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate, will precipitate from the solvent upon cooling.

-

Collect the solid by filtration and wash it with a low-boiling solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization.

| Parameter | Value | Reference |

| Reactant | Diethyl 2-((2-bromoanilino)methylene)malonate | [3] |

| Solvent | Diphenyl ether or Dowtherm A | [3] |

| Temperature | ~250 °C | [3][5] |

| Reaction Time | 30-60 minutes | |

| Work-up | Precipitation, filtration, and washing |

Step 3: Hydrolysis and Decarboxylation to 8-Bromoquinolin-4(1H)-one

The final step involves the saponification of the ester to a carboxylic acid, followed by thermal decarboxylation to yield the desired 8-Bromoquinolin-4(1H)-one.

Protocol:

-

Suspend the ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).[2]

-

Heat the mixture to reflux until the ester is completely hydrolyzed, which can be monitored by TLC. This typically takes 1-3 hours.

-

After hydrolysis is complete, cool the reaction mixture and carefully acidify it with a mineral acid such as hydrochloric acid until the pH is acidic. The 8-bromo-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

-

Collect the carboxylic acid by filtration and wash it with water.

-

To effect decarboxylation, heat the dried carboxylic acid at a temperature above its melting point until the evolution of carbon dioxide ceases.[2][6] This is often done in a high-boiling solvent or neat.

-

The resulting crude 8-Bromoquinolin-4(1H)-one can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

| Parameter | Value | Reference |

| Reactant | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | |

| Reagents | 1. NaOH (aq), 2. HCl (aq) | [2] |

| Conditions | Hydrolysis: Reflux; Decarboxylation: Heat | [2][6] |

| Purification | Recrystallization (Ethanol or Acetic Acid) |

Mechanistic Insights

The Gould-Jacobs reaction proceeds through a series of well-understood steps. The initial condensation is a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the methylene group in DEEM, followed by the elimination of ethanol. The subsequent thermal cyclization is a pericyclic reaction, specifically an electrocyclic ring closure, followed by tautomerization to the aromatic quinoline system. The final hydrolysis and decarboxylation are standard organic transformations.

Alternative Synthetic Approaches

While the Gould-Jacobs reaction is the most common route, other methods for the synthesis of quinolinones have been developed, which may offer advantages in certain contexts.

-

Microwave-Assisted Gould-Jacobs Reaction: The use of microwave irradiation can significantly accelerate the condensation and cyclization steps of the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times.[7]

-

Transition-Metal-Catalyzed Syntheses: Modern synthetic methods employing transition metal catalysts, such as palladium or copper, have been developed for the construction of the quinoline core. These methods can offer milder reaction conditions and broader substrate scope.

Characterization of 8-Bromoquinolin-4(1H)-one

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule. The 1H NMR spectrum is expected to show characteristic signals for the protons on the quinolinone ring system.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O functional groups of the quinolin-4(1H)-one tautomer.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern. The presence of bromine will be evident from the characteristic isotopic pattern (approximately 1:1 ratio of M and M+2 peaks).[9]

Conclusion

The synthesis of 8-Bromoquinolin-4(1H)-one is most reliably achieved through the Gould-Jacobs reaction. This in-depth guide has provided a detailed, step-by-step protocol for this synthesis, from readily available starting materials to the final, purified product. By understanding the underlying mechanisms and having access to detailed experimental procedures, researchers are well-equipped to synthesize this important heterocyclic compound for further investigation in drug discovery and development programs. The exploration of more modern, microwave-assisted and transition-metal-catalyzed methods may also offer valuable alternatives for the efficient construction of this and related quinolinone scaffolds.

References

-

Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

-

PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]

- Google Patents.

-

Stadlbauer, W. Malonates in Cyclocondensation Reactions. Molecules2002 , 7, 484-499. [Link]

- Al-Hiari, Y. M.; Qaisi, A. M.; Abu-Safieh, K. A. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Jordan Journal of Pharmaceutical Sciences2010, 3 (1).

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Ökten, S.; Asut, S.; Kendi, E.; Çakmak, O. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Org. Commun.2016 , 9 (4), 82-93. [Link]

- Abnous, K.; Mohammadi, M.; Teymouri, M.; Emami, S.; Hosseinzadeh, H. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents. Pharmaceutical and Biomedical Research2019, 5 (2), 23-34.

-

Collis, G. E.; Burrell, A. K.; John, K. D.; Plieger, P. G. 7-Bromoquinolin-8-ol. Acta Crystallographica Section C2003 , 59 (8), o484-o485. [Link]

-

PubChem. 8-Bromoquinoline. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

-

Li, H.; Wang, H.-Q. Diethyl 2-[(4-bromoanilino)methylidene]malonate. Acta Crystallographica Section E2010 , 66 (12), o3119. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

- da Silva, A. B. F.; de Oliveira, L. G.; de Souza, A. C. S.; de Oliveira, R. B. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

- Al-Warhi, T. I.; Al-Omair, M. A.; El-Emam, A. A.; Al-Tamimi, A.-M. S.; Al-Obaid, A. R.; Al-Shaalan, N. H.; Ghabbour, H. A.; Ghorab, M. M. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity. Arabian Journal of Chemistry2021, 14 (1), 102890.

-

Ökten, S.; Çakmak, O. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). [Link]

Sources

- 1. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decarboxylation [organic-chemistry.org]

- 7. ablelab.eu [ablelab.eu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

The Halogen Advantage: A Technical Guide to Bromoquinoline Therapeutic Targets

Topic: Potential Therapeutic Targets of Bromoquinolines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Bromine Substituent

In medicinal chemistry, the quinoline scaffold is a "privileged structure," but the introduction of a bromine atom—specifically at the C-6 or C-8 positions—imparts unique physicochemical properties that elevate its therapeutic potential. Unlike its chloro- or fluoro- analogs, the bromo-substituent offers a distinct balance of lipophilicity (LogP) , steric bulk , and halogen bonding capability.

This guide analyzes the molecular targets of bromoquinolines, moving beyond generic quinoline pharmacology to isolate the specific contributions of the bromine atom in overcoming resistance in tuberculosis, oncology, and neurodegeneration.

Mechanism of Action & Molecular Targets[1][2][3]

Infectious Diseases: The Bedaquiline Paradigm

The most commercially and clinically significant bromoquinoline is Bedaquiline (TMC207), a diarylquinoline used for Multi-Drug Resistant Tuberculosis (MDR-TB). Its success validates the bromoquinoline scaffold as a tool for targeting energy metabolism.

-

Primary Target: Mycobacterial ATP Synthase (Unit F0, Subunit c)

-

Mechanism: Bedaquiline binds specifically to the c-subunit of the ATP synthase F0 rotor ring. The bromine atom contributes to the lipophilic interaction within the membrane-embedded portion of the enzyme.

-

Consequence: This binding mechanically jams the rotor, preventing the proton flow required to generate ATP. The mycobacteria die from energy depletion.

-

Selectivity: The drug has >20,000-fold selectivity for mycobacterial ATP synthase over human mitochondrial ATP synthase, minimizing host toxicity.

-

Oncology: Kinase Inhibition and DNA Intercalation

Bromoquinolines act as dual-mechanism agents in cancer therapy, often overcoming resistance seen with standard EGFR inhibitors.

-

Target A: Protein Kinases (EGFR, VEGFR-2, PKN3, GAK)

-

The "Hinge Binder" Effect: In 6-bromoquinoline derivatives (e.g., analogues of Bosutinib or Gefitinib), the bromine atom often occupies a hydrophobic pocket near the ATP-binding hinge region.

-

Halogen Bonding: The bromine can form a halogen bond (X-bond) with carbonyl backbone oxygens in the kinase active site. This interaction is highly directional and stronger than a comparable hydrogen bond or van der Waals interaction, increasing potency (IC50 often in low nM range).

-

Key Kinases:

-

PKN3 (Protein Kinase N3): Implicated in prostate cancer metastasis.

-

GAK (Cyclin G-Associated Kinase): A target for viral entry and osteosarcoma.

-

-

-

Target B: Topoisomerase II and DNA G-Quadruplexes

-

Intercalation: The planar quinoline system intercalates between DNA base pairs. The bulky bromine atom at C-8 (e.g., in 5,7-dibromo-8-hydroxyquinoline) stabilizes the complex, preventing the religation step of Topoisomerase II, leading to DNA strand breaks and apoptosis.

-

Neurodegeneration: Cholinesterase Inhibition[4]

-

Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .[1][2][3][4]

-

Mechanism: 4-phenyl-bromoquinoline derivatives act as dual-binding site inhibitors. They span the active site gorge of AChE, binding to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

-

Role of Bromine: The bromine substituent enhances hydrophobic interactions with aromatic residues (e.g., Trp286) at the PAS, which also inhibits amyloid-beta (Aβ) aggregation.

Visualization of Molecular Mechanisms

Diagram 1: Bedaquiline & Kinase Inhibition Mechanisms

This diagram contrasts the mechanical inhibition of ATP synthase with the competitive inhibition of Kinases, highlighting the role of the bromine atom.

Caption: Dual-pathway mechanism showing Bedaquiline's mechanical inhibition of ATP synthase (left) and the halogen-bond stabilized inhibition of kinases (right).

Structure-Activity Relationship (SAR) Data

The following table summarizes how the position of the bromine atom affects biological activity across different therapeutic classes.

| Substituent Position | Compound Class | Primary Target | IC50 / Kd / MIC | Key SAR Insight |

| C-6 Bromo | Diarylquinoline (Bedaquiline) | ATP Synthase (TB) | MIC: 0.03 µg/mL | Increases lipophilicity (LogP ~7.3), enabling penetration of the mycobacterial cell wall. |

| C-6 Bromo | 4-anilinoquinoline | PKN3 Kinase | IC50: 9.3 nM | Fills the hydrophobic pocket in the ATP binding site; superior to chloro-analogues. |

| C-5, C-7 Dibromo | 8-Hydroxyquinoline | Topoisomerase II | IC50: 6.7 µg/mL | Electron-withdrawing Br increases acidity of the OH group, enhancing metal chelation and DNA intercalation. |

| C-4 Bromo | Phenyl-quinoline | AChE (Alzheimer's) | IC50: 1.94 µM | Enhances pi-stacking interactions with Trp286 in the enzyme's peripheral anionic site. |

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling for Bromoquinolines

Context: The bromine atom on the quinoline ring is an excellent "handle" for palladium-catalyzed cross-coupling, allowing rapid library generation.

Protocol:

-

Reagents: 6-bromoquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes.

-

Add reactants to a sealed tube.

-

Heat to 90°C for 12 hours.

-

Critical Step: Monitor by TLC. Bromoquinolines can suffer from debromination if the catalyst load is too high or temperature excessive.

-

-

Purification: Flash column chromatography (Hexane:EtOAc).

Biological Validation: Kinase Inhibition Assay (ADP-Glo)

Context: To verify a bromoquinoline as a kinase inhibitor (e.g., EGFR or PKN3), use a luminescent ADP detection assay.

Protocol:

-

Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Handling: Dissolve bromoquinoline derivative in 100% DMSO. Serial dilute to 3x final concentration. Note: Bromoquinolines can precipitate in aqueous buffer; keep DMSO < 5% final.

-

Reaction:

-

Add 2 µL of Kinase (e.g., EGFR, 5 ng/well).

-

Add 2 µL of Compound. Incubate 10 min at RT.

-

Add 2 µL of ATP/Substrate mix (10 µM ATP).

-

Incubate at RT for 60 minutes.

-

-

Detection:

-

Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence. Calculate IC50 using a sigmoidal dose-response curve.

Future Perspectives: Bromoquinolines in PROTACs

The future of bromoquinolines lies in Targeted Protein Degradation (TPD) .

-

Concept: Use the bromoquinoline not as an inhibitor, but as a warhead (ligand) for a Protein of Interest (POI).

-

Design: Link the C-6 or C-4 position of the bromoquinoline via a PEG linker to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

-

Advantage: Even weak bromoquinoline binders can induce degradation, as PROTACs rely on event-driven pharmacology rather than occupancy-driven inhibition.

Diagram 2: Bromoquinoline-PROTAC Workflow

Caption: Schematic for converting a bromoquinoline inhibitor into a PROTAC degrader.

References

-

Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[5] Science. Link

-

Ökten, S., et al. (2017).[6] "A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents." Letters in Drug Design & Discovery. Link

-

Koul, A., et al. (2007). "Diarylquinolines target subunit c of mycobacterial ATP synthase." Nature Chemical Biology. Link

-

Musiol, R. (2017). "Structure-based search for new inhibitors of cholinesterases." Bioorganic & Medicinal Chemistry. Link

-

Unciti-Broceta, A., et al. (2015). "6-Bromoquinoline derivatives as potent kinase inhibitors." Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Based Search for New Inhibitors of Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl-quinoline derivatives as lead structure of cholinesterase inhibitors with potency to reduce the GSK-3β level targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Biological Activity of 8-Bromoquinolin-4(1H)-one

The following technical guide details the predicted biological activity, structural analysis, and validation frameworks for 8-Bromoquinolin-4(1H)-one . This analysis is synthesized from structure-activity relationship (SAR) principles, computational pharmacophore modeling, and comparative data from the quinolone and quinoline drug classes.

Technical Guide & Predictive Analysis

Executive Summary

8-Bromoquinolin-4(1H)-one (CAS: 949507-29-3 / 1669-02-9 derivatives) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a high-value synthetic intermediate for C-8 functionalized fluoroquinolones, the molecule possesses intrinsic electronic and steric properties that suggest distinct biological activities.

Based on pharmacophore modeling and SAR extrapolation, this compound is predicted to exhibit moderate-to-high anticancer potential (via kinase inhibition and DNA intercalation) and latent antimicrobial activity (contingent on C-3 functionalization). Its primary value lies in its high ligand efficiency (LE) and lipophilic profile driven by the 8-bromine substituent, which facilitates halogen bonding in hydrophobic protein pockets.

Structural Analysis & SAR Logic

The biological behavior of 8-Bromoquinolin-4(1H)-one is governed by three structural pillars: the quinolone core, the tautomeric H-bond network, and the 8-position halogen.

The 4-Quinolone Core (Pharmacophore)

-

H-Bond Donor/Acceptor Pair: The N(1)-H and C(4)=O motif mimics the purine base pairing found in DNA, facilitating intercalation or binding to ATP-binding pockets in kinases.

-

Tautomerism: The molecule exists in equilibrium between the 4-quinolone (keto) and 4-hydroxyquinoline (enol) forms. In physiological solution, the 4-quinolone tautomer predominates, which is critical for target recognition.

The 8-Bromo Substituent (The Modulator)

The bromine atom at position 8 is the defining feature for its specific activity profile:

-

Steric Bulk: It imposes a steric clash that can lock the molecule into specific conformations when binding to enzymes (e.g., DNA Gyrase or Topoisomerase).

-

Lipophilicity (LogP): The bromine increases the partition coefficient (LogP ~2.5–3.0), enhancing passive membrane permeability compared to the non-halogenated parent.

-

Halogen Bonding: The bromine acts as a "sigma-hole" donor, capable of forming strong halogen bonds with carbonyl oxygens or aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pockets of kinases (EGFR, VEGFR).

SAR Visualization

The following diagram illustrates the predicted structure-activity relationships derived from the 8-bromo-4-quinolone scaffold.

Caption: SAR map showing how the 8-Br and Quinolone core drive specific biological interactions.

Predicted Pharmacological Profiles[1][2][3]

Anticancer Activity (Primary Prediction)

The 8-bromoquinolin-4(1H)-one scaffold is predicted to act as a Type I or Type II Kinase Inhibitor .

-

Mechanism: The planar heterocycle can occupy the adenine-binding pocket of protein kinases. The 8-Br group is positioned to interact with the "gatekeeper" residue or the hydrophobic back pocket.

-

Specific Targets:

-

CK2 (Casein Kinase 2): Poly-halogenated benzimidazoles and quinolines are known CK2 inhibitors. The 8-Br derivative is predicted to inhibit CK2, leading to apoptosis in cancer cells (e.g., HeLa, MCF-7).

-

HSP90: 8-substituted quinolines have been identified in patent literature as potential Heat Shock Protein 90 inhibitors, disrupting protein folding in tumor cells.

-

Antimicrobial Activity (Secondary Prediction)

-

Intrinsic Activity: Without the C-3 carboxylic acid group, the molecule lacks the critical "Gyrase-binding claw" (Mg2+ bridging) required for potent antibacterial activity. Therefore, intrinsic MIC values against E. coli or S. aureus are predicted to be high (>64 µg/mL).

-

Biofilm Inhibition: Unlike direct killing, simple quinolones often inhibit quorum sensing. The 8-Br group may enhance penetration into the biofilm matrix.

ADMET Profile (In Silico Prediction)

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~224.05 Da | High Ligand Efficiency (LE); Good oral absorption. |

| LogP | 2.4 – 2.8 | Optimal lipophilicity for cell membrane penetration. |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule of 5. |

| H-Bond Acceptors | 1 | Compliant with Lipinski's Rule of 5. |

| Metabolic Stability | Moderate | The C-8 Bromine blocks metabolic oxidation at that site, potentially increasing half-life compared to unsubstituted quinolone. |

Experimental Validation Framework

To validate these predictions, the following self-validating experimental workflow is recommended. This protocol moves from synthesis to verified biological readout.

Synthesis Protocol (Gould-Jacobs Pathway)

-

Objective: Synthesize high-purity 8-bromoquinolin-4(1H)-one.

-

Precursors: 2-Bromoaniline + Diethyl ethoxymethylenemalonate (EMME).

-

Condensation: Reflux 2-bromoaniline (1 eq) with EMME (1 eq) at 110°C for 2 hours. Isolate the acrylate intermediate.

-

Cyclization: Heat the intermediate in diphenyl ether at 250°C (flash pyrolysis) to close the ring. This yields Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate .

-

Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH, acidify to get the acid. Then, reflux in diphenyl ether or quinoline with copper powder to decarboxylate, yielding the target 8-Bromoquinolin-4(1H)-one .

-

Purification: Recrystallization from DMF/Ethanol.

Biological Screening Workflow

The following DOT diagram outlines the decision tree for validating biological activity.

Caption: Validation workflow from synthesis to lead optimization decisions.

Conclusion & Strategic Outlook

8-Bromoquinolin-4(1H)-one is predicted to be a moderate anticancer agent with a specific niche in kinase inhibition due to the halogen bonding capability of the 8-bromo group. While its intrinsic antibacterial activity is likely limited without the C-3 carboxylate, it serves as a critical, lipophilic scaffold for the synthesis of next-generation fluoroquinolones and tricyclic DNA intercalators.

Researchers should prioritize kinase profiling (CK2, EGFR) over standard antibacterial screening for this specific un-substituted core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140109, 8-Bromoquinoline derivatives. Retrieved from [Link]

-

Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the development of potential antimalarial and anticancer agents. Saudi Pharmaceutical Journal. Retrieved from [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications.[1] Retrieved from [Link]

-

Mitscher, L. A. (2005). Structure-activity relationships of quinolones. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 8-Bromoquinolin-4(1H)-one from 2-Bromoaniline via the Gould-Jacobs Reaction

This document provides a comprehensive guide for the synthesis of 8-Bromoquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2-bromoaniline. The protocol is based on the robust and well-established Gould-Jacobs reaction, a cornerstone in quinoline chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the chemical principles and practical considerations that ensure a successful synthesis.

The quinolin-4-one core is a privileged structure found in numerous natural products and synthetic drug molecules, exhibiting a wide array of biological activities.[3][4] The strategic placement of a bromine atom at the 8-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making 8-Bromoquinolin-4(1H)-one a key intermediate for developing novel therapeutic agents.[5]

The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the more stable 4-quinolinone form.[1][6] The synthesis is a multi-step process involving condensation, thermal cyclization, saponification, and decarboxylation.[6] This guide will dissect each stage, providing both the "how" and the "why" to empower the researcher with a thorough understanding of the transformation.

Part 1: The Gould-Jacobs Reaction: Mechanism and Strategy

The synthesis of 8-Bromoquinolin-4(1H)-one from 2-bromoaniline is a classic example of the Gould-Jacobs reaction. The overall strategy is to construct the quinolone ring system in a sequential manner.

The reaction proceeds through four principal stages:

-

Condensation: The process begins with the nucleophilic substitution reaction between 2-bromoaniline and diethyl ethoxymethylenemalonate (DEEM). The nitrogen atom of the aniline attacks the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol to yield the stable intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate.[1][7]

-

Thermal Cyclization: This is the key ring-forming step and is typically the most demanding part of the synthesis. The intermediate undergoes an intramolecular 6-electron cyclization upon heating to very high temperatures (around 250 °C).[3][7] This high thermal energy is required to overcome the activation barrier associated with the temporary disruption of the aniline ring's aromaticity.[8] The reaction proceeds via an electrocyclization mechanism to form the quinoline ring.[9]

-

Saponification: The resulting ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate is then subjected to basic hydrolysis (saponification), typically using sodium hydroxide. This converts the ethyl ester group at the 3-position into a carboxylate salt.[1]

-

Decarboxylation: The final step involves the acidification of the carboxylate followed by thermal decarboxylation, where the carboxylic acid group is removed as carbon dioxide, yielding the target 8-Bromoquinolin-4(1H)-one.[1][6]

The tautomerism between the 4-hydroxyquinoline and the quinolin-4(1H)-one forms is an important consideration, with the keto form generally being the more stable and predominant tautomer.[1]

Logical Workflow Diagram

Caption: Workflow for the Gould-Jacobs synthesis of 8-Bromoquinolin-4(1H)-one.

Part 2: Experimental Protocols

Safety Precaution: This synthesis involves very high temperatures and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves, must be worn at all times.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromoaniline | ≥98% | Sigma-Aldrich | Corrosive, toxic. Handle with care. |

| Diethyl ethoxymethylenemalonate (DEEM) | ≥97% | Sigma-Aldrich | Lachrymator. |

| Dowtherm™ A | Heat Transfer Fluid | Dow Chemical Co. | High boiling point solvent (BP: 257 °C).[10] |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific | Caustic. |

| Hydrochloric Acid (HCl) | 37%, ACS Reagent | Fisher Scientific | Corrosive. |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | VWR | Flammable. |

| Diethyl Ether | ACS Reagent | VWR | Highly flammable. |

| Equipment | Specification | ||

| 3-Neck Round Bottom Flask | 500 mL | Fitted for reflux, thermometer, and mechanical stirring. | |

| Heating Mantle with Stirrer | Capable of reaching >260 °C. | ||

| Mechanical Stirrer | For efficient mixing of viscous, hot liquids. | ||

| Thermometer | -10 to 360 °C | To monitor reaction temperature accurately. | |

| Reflux Condenser | |||

| Buchner Funnel and Flask | For vacuum filtration. |

Step-by-Step Protocol

Step 1: Synthesis of Diethyl 2-((2-bromophenylamino)methylene)malonate

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

-

Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. Ethanol will be evolved as a byproduct.

-

After 2 hours, cool the mixture to room temperature. The product, a viscous oil or low-melting solid, should crystallize upon standing or scratching with a glass rod.

-

Recrystallize the crude product from a minimal amount of hot ethanol or hexane to yield pure diethyl 2-((2-bromophenylamino)methylene)malonate as a solid.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Thermal Cyclization, Saponification, and Decarboxylation

Application Note: The next three steps are often performed sequentially in the same reaction vessel using a high-boiling point solvent. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is the solvent of choice due to its exceptional thermal stability at temperatures up to 400°C and a boiling point of 257°C, which is ideal for this cyclization.[10][11] Its use ensures a uniform and high reaction temperature, which is critical for driving the ring-closing reaction to completion.[8]

-

Set up a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer reaching the bottom of the flask, and a reflux condenser.

-

Add Dowtherm A (200 mL) to the flask and heat it to 250 °C using a heating mantle.

-

Once the temperature is stable, slowly add the dried intermediate from Step 1 (diethyl 2-((2-bromophenylamino)methylene)malonate, ~0.1 mol) in portions to the hot solvent over 30 minutes. Be cautious of initial foaming or splashing.

-

Maintain the reaction mixture at 250-255 °C for 1 hour to ensure complete cyclization.

-

After 1 hour, allow the reaction mixture to cool to approximately 100 °C.

-

Slowly and carefully add a solution of sodium hydroxide (24 g, 0.6 mol) in water (120 mL). Caution: This addition can be exothermic and may cause bumping.

-

Heat the mixture to reflux (around 100-110 °C) with vigorous stirring for 2 hours to complete the saponification of the ester.

-

Cool the biphasic mixture to below 50 °C. Carefully transfer it to a separatory funnel and separate the lower aqueous layer containing the sodium salt of the carboxylic acid.

-

Wash the organic Dowtherm A layer with 50 mL of water and combine the aqueous layers. The Dowtherm A can be recovered for reuse.

-

Cool the combined aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. The carboxylic acid intermediate will precipitate as a solid.

-

Filter the solid, wash thoroughly with cold water to remove salts, and dry it.

-

For the final decarboxylation, place the dried 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid back into a flask with fresh (or recycled) Dowtherm A (150 mL).

-

Heat the mixture to 250-255 °C and maintain this temperature until the evolution of CO₂ gas ceases (typically 1-2 hours).

-

Cool the reaction mixture to approximately 80 °C and add 200 mL of diethyl ether or hexane to precipitate the final product.

-

Stir for 30 minutes, then filter the resulting solid. Wash the solid thoroughly with diethyl ether to remove any residual Dowtherm A.

-

Dry the final product, 8-Bromoquinolin-4(1H)-one, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).[12]

Part 3: Data Presentation and Characterization

Stoichiometry Table

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |

| 2-Bromoaniline | 172.02 | 17.2 | 0.1 | 1.0 |

| Diethyl ethoxymethylenemalonate | 216.23 | 22.7 | 0.105 | 1.05 |

| Sodium Hydroxide | 40.00 | 24.0 | 0.6 | 6.0 |

Expected Product Profile

| Compound | Expected Yield | Appearance | Melting Point (°C) |

| 8-Bromoquinolin-4(1H)-one | 60-75% (overall) | Off-white to tan solid | >250 °C (decomposes) |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 223.9/225.9 for Br isotopes).

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the quinolone and the N-H bond.

Part 4: Troubleshooting and Field-Proven Insights

| Problem | Possible Cause | Suggested Solution |

| Low Yield in Cyclization Step | 1. Reaction temperature was too low or not maintained. 2. Reaction time was too short. | 1. Ensure the thermometer is correctly placed and the temperature of the reaction mixture (not the mantle) is stable at 250-255 °C. 2. Extend the reaction time to 1.5-2 hours. |

| Incomplete Saponification | 1. Insufficient NaOH. 2. Inefficient mixing of the biphasic system. | 1. Use a larger excess of NaOH. 2. Ensure vigorous mechanical stirring is used to create an emulsion and maximize the interfacial area between the aqueous and organic phases. |

| Product is Dark/Oily after Precipitation | Residual Dowtherm A solvent is trapped in the product. | Wash the filtered solid extensively with a non-polar solvent like hexane or diethyl ether. A final trituration or recrystallization may be necessary. |

| Incomplete Decarboxylation | 1. Temperature was too low. 2. Insufficient heating time. | 1. Ensure the temperature is held at 250-255 °C. 2. Monitor for CO₂ evolution. Continue heating for 30 minutes after gas evolution has stopped. |

References

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Nuadi, S., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Pharmacia, 67(4), 249-257. [Link]

-

Shaikh, A., et al. (2024). A Comprehensive Investigation of Diverse Synthetic Methodologies for Constructing Quinoline Frameworks: A Critical Overview. ResearchGate. [Link]

-

Wikiwand. Gould–Jacobs reaction. [Link]

-

Cayir, H. (2023). 8-Bromo-4-hydroxyquinolin-2(1H)-one. Molbank, 2023(3), M1700. [Link]

-

Organic Preparations and Procedures Daily. (2009). 8-bromoquinoline – a painless Skraup synthesis. Org Prep Daily. [Link]

-

Saczewski, F., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 1633. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. [Link]

-

National Center for Biotechnology Information. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1495-1504. [Link]

-

ResearchGate. Thermal cyclization mediated synthesis of bioactive 4-quinolones. [Link]

-

Scribd. Conrad-Limpach Quinoline Synthesis. [Link]

-

National Center for Biotechnology Information. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 1633. [Link]

-

Dow Chemical Company. DOWTHERM A Heat Transfer Fluid. [Link]

-

National Center for Biotechnology Information. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Catalysts, 13(7), 1109. [Link]

-

Cambridge University Press. Gould-Jacobs Reaction. [Link]

-

ResearchGate. Mechanism of Conrad–Limpach synthesis of 4-hydroxyquinolines/quinolin-4(1H)-ones. [Link]

-

Dow Chemical Company. DOWTHERM A - Heat Transfer Fluid. [Link]

-

National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400508. [Link]

-

Dow Chemical Company. DOWTHERM A - Thermal Fluids Hub. [Link]

-

YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]

-

Preprints.org. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

-

Thermic Fluids Pvt Ltd. Dowtherm - Synthetic Organic Fluids. [Link]

-

ACS Publications. (2024). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Organic Letters. [Link]

-

National Center for Biotechnology Information. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2010(11), 37-43. [Link]

-

Cambridge University Press. Conrad-Limpach Reaction. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy 8-Bromo-4-hydroxyquinolin-2(1H)-one [smolecule.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ablelab.eu [ablelab.eu]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]

- 11. preprints.org [preprints.org]

- 12. acgpubs.org [acgpubs.org]

Application Note: A Comprehensive Guide to the Synthesis of 8-Bromoquinolin-4(1H)-one via the Gould-Jacobs Reaction

Abstract

This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 8-Bromoquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline core. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from initial condensation to final decarboxylation. We delve into the causality behind experimental choices, provide troubleshooting insights, and present key data in a clear, accessible format.

Introduction: The Significance of the Quinolone Scaffold

The quinolin-4-one (or 4-quinolone) nucleus is a privileged structure in pharmaceutical sciences, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of synthetic organic chemistry for accessing these vital structures.[3][4] It typically involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, which, upon thermal cyclization, hydrolysis, and decarboxylation, yields the target 4-quinolone.[2][3]

This application note specifically details the synthesis of the 8-bromo derivative, starting from 2-bromoaniline and diethyl (ethoxymethylene)malonate (DEEM).

Reaction Pathway and Mechanism

The Gould-Jacobs reaction proceeds through a well-defined, multi-step sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Overall Reaction Scheme: The synthesis of 8-Bromoquinolin-4(1H)-one from 2-bromoaniline is accomplished in four primary stages:

-

Condensation: Formation of an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: High-temperature intramolecular ring closure to form the quinolone ring.

-

Saponification (Hydrolysis): Conversion of the ethyl ester at the C3-position to a carboxylic acid.

-

Decarboxylation: Removal of the carboxylic acid group to yield the final product.

The mechanistic journey begins with a nucleophilic attack by the nitrogen of 2-bromoaniline on the electron-deficient β-carbon of DEEM, followed by the elimination of ethanol to yield the key intermediate, diethyl 2-((2-bromophenylamino)methylene)malonate.[5] The subsequent, and most critical, step is the thermal 6-electron electrocyclization.[3] This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier, leading to the formation of the fused heterocyclic system.[1][3] The resulting ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate exists in tautomeric equilibrium with its 4-hydroxy form.[5]

Caption: The mechanistic pathway of the Gould-Jacobs reaction for 8-Bromoquinolin-4(1H)-one.

Detailed Experimental Protocol

Materials and Reagents

Careful selection and handling of reagents are paramount for reaction success.

| Reagent | CAS No. | MW ( g/mol ) | Moles (equiv) | Amount | Notes |

| 2-Bromoaniline | 615-36-1 | 172.02 | 1.0 | 5.00 g | Purity >98% |

| Diethyl (ethoxymethylene)malonate | 87-13-8 | 216.23 | 1.05 | 6.60 g (5.8 mL) | Purity >97%[6][7] |

| Dowtherm A | 8004-13-5 | ~166 | - | 50 mL | High-boiling solvent[8] |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Excess | 10 g | For Saponification |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed | 37% solution, for acidification |

| Ethanol (EtOH) | 64-17-5 | 46.07 | - | As needed | For washing |

| Deionized Water | 7732-18-5 | 18.02 | - | As needed |

Required Equipment

-

Three-neck round-bottom flask (250 mL)

-

Heating mantle with a thermocouple temperature controller

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Dropping funnel

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Procedure

Step 1: Condensation to form Diethyl 2-((2-bromophenylamino)methylene)malonate Causality: This initial step forms the acyclic precursor required for cyclization. Running this step neat (without solvent) at a moderate temperature is efficient and minimizes waste.

-

Combine 2-bromoaniline (5.00 g, 29.1 mmol) and diethyl (ethoxymethylene)malonate (6.60 g, 30.5 mmol) in a 100 mL round-bottom flask.

-

Heat the mixture with stirring at 110-120 °C for 1 hour. The reaction generates ethanol as a byproduct, which will evaporate.

-

Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate). The disappearance of the 2-bromoaniline spot indicates completion.

-

Allow the resulting viscous orange oil (the intermediate) to cool to room temperature. This crude intermediate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization Causality: This is the rate-determining and most critical step. A high-boiling, thermally stable solvent like Dowtherm A is essential to achieve the ~250 °C required for the 6-electron electrocyclization.[1] The use of such a solvent ensures uniform heating and can dramatically increase yields compared to solvent-free methods.[1][9]

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add Dowtherm A (50 mL).

-

Heat the Dowtherm A to 250 °C using a heating mantle.

-

Slowly add the crude intermediate from Step 1 to the hot Dowtherm A over 15-20 minutes using a dropping funnel.

-

Maintain the reaction temperature at 250-255 °C for 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C. As it cools, the product, ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate as a solid.

-

Add hexane or cyclohexane (50 mL) to facilitate further precipitation and dilute the Dowtherm A.

-

Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with ethanol and then hexane to remove residual Dowtherm A.

-

Dry the solid under vacuum.

Step 3: Saponification (Hydrolysis) Causality: To obtain the target 8-Bromoquinolin-4(1H)-one, the ethyl carboxylate group at the C3 position must be removed. The first stage of this removal is basic hydrolysis (saponification) to the corresponding carboxylate salt.

-

Suspend the dried solid from Step 2 in a 10% aqueous solution of sodium hydroxide (10 g NaOH in 90 mL water).

-

Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 1-2 hours. The solid should dissolve as the sodium salt of the carboxylic acid is formed.

-

Monitor for completion by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture in an ice bath.

Step 4: Decarboxylation Causality: The final step involves acidification to precipitate the carboxylic acid, which is often unstable and decarboxylates upon heating to yield the final product.

-

While stirring the cooled solution from Step 3, slowly and carefully add concentrated hydrochloric acid until the pH is ~2-3. A thick precipitate of 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid will form.

-

Heat the acidified slurry to 80-90 °C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature until the effervescence ceases (typically 30-60 minutes).

-

Cool the mixture to room temperature.

-

Collect the final product, 8-Bromoquinolin-4(1H)-one, by vacuum filtration.

-

Wash the solid with cold deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol.

-

Dry the final product in a vacuum oven at 80 °C.

Workflow and Troubleshooting

Caption: A high-level experimental workflow for the synthesis and purification process.

| Problem | Potential Cause | Recommended Solution |

| Low Yield in Cyclization (Step 2) | Insufficient reaction temperature. | Ensure the internal reaction temperature reaches and is maintained at 250 °C. The high energy barrier for this electrocyclization is a known challenge.[1][9][10] |

| Reaction time is too short or too long. | Optimize the reaction time. Prolonged heating at high temperatures can lead to product degradation.[10] | |

| Impure starting materials or solvent. | Use high-purity reagents and ensure the Dowtherm A is dry. | |

| Incomplete Saponification (Step 3) | Insufficient NaOH or reaction time. | Use a larger excess of NaOH and ensure the mixture is refluxed until TLC confirms the absence of the starting ester. |

| Product is Dark/Oily | Residual Dowtherm A. | Ensure thorough washing of the filtered solids with an appropriate solvent like ethanol, followed by hexane or cyclohexane, to completely remove the high-boiling solvent. |

| Decomposition. | Avoid excessive heating during the decarboxylation step. Maintain the temperature just enough to sustain CO₂ evolution. |

Conclusion

The Gould-Jacobs reaction is a powerful and reliable method for the synthesis of the 8-Bromoquinolin-4(1H)-one core structure. By carefully controlling the reaction parameters, particularly the high temperature required for the thermal cyclization step, this protocol provides a reproducible pathway to this valuable chemical entity. The detailed mechanistic insights and procedural guidelines presented herein are intended to empower researchers to successfully implement this synthesis, enabling further exploration in drug discovery and materials science.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

LookChem. Cas 87-13-8,Diethyl ethoxymethylenemalonate. [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

Molecules. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

ResearchGate. Regioselectivity of the Gould–Jacobs Reaction. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

ResearchGate. Gould–Jacobs Reaction. [Link]

- Google Patents.

-

Wiley Online Library. Gould-Jacobs Reaction. [Link]

-

Thermic Fluids Pvt Ltd. Dowtherm - Synthetic Organic Fluids. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 7. Cas 87-13-8,Diethyl ethoxymethylenemalonate | lookchem [lookchem.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ablelab.eu [ablelab.eu]

Precision Synthesis of 4-Quinolones via the Conrad-Limpach Protocol

Executive Summary

The Conrad-Limpach synthesis remains the premier method for constructing the 4-quinolone (4-hydroxyquinoline) scaffold, a pharmacophore central to fluoroquinolone antibiotics, antimalarials, and emerging anticancer agents.

Unlike the Knorr quinoline synthesis, which produces 2-quinolones via thermodynamic control, the Conrad-Limpach protocol relies on kinetic control to generate an enamine (anil) intermediate. This guide provides a rigorous technical framework for maximizing regioselectivity and yield, addressing the common failure mode where thermodynamic equilibration leads to the unwanted Knorr product.

Mechanistic Insight & Regioselectivity

The success of this synthesis hinges on the initial condensation temperature. The reaction between an aniline and a

The Kinetic vs. Thermodynamic Bifurcation[1]

-

Pathway A (Conrad-Limpach): At temperatures

, the aniline nitrogen attacks the ketone carbonyl (more electrophilic but sterically hindered). This forms an enamine (Schiff base).[1] Subsequent high-temperature cyclization yields the 4-quinolone . -

Pathway B (Knorr): At temperatures

, the aniline attacks the ester carbonyl.[2] This forms an amide . Cyclization yields the 2-quinolone .

Mechanistic Pathway Diagram

Figure 1: Bifurcation of the reaction pathway. To achieve the Conrad-Limpach product, the initial condensation must avoid the thermodynamic amide trough.

Application Note 1: Standard Thermal Protocol

Best For: Scale-up (>10g), robust substrates, and laboratories without microwave reactors.

Materials & Reagents[4]

-

Substrate: Substituted Aniline (1.0 eq),

-Keto Ester (e.g., Ethyl acetoacetate) (1.1 eq). -

Catalyst:

-Toluenesulfonic acid (p-TsOH) (0.01 eq). -

Solvent A (Step 1): Benzene or Toluene (for azeotropic water removal).

-

Solvent B (Step 2): Dowtherm A (Diphenyl ether / Biphenyl eutectic) or Diphenyl Ether.

-

Equipment: Dean-Stark apparatus, High-temperature heating mantle.

Protocol Workflow

Step 1: Enamine Formation (The "Low Temp" Step)

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charge: Add Aniline (1.0 eq),

-Keto Ester (1.1 eq), p-TsOH (cat.), and Toluene (5 mL/mmol). -

Reaction: Heat to vigorous reflux. Water will separate in the Dean-Stark trap.

-

Checkpoint: Monitor water evolution. Reaction is complete when water stops collecting (typically 3–6 hours).

-

-

Workup: Cool to RT. Evaporate Toluene under reduced pressure.

-

Validation: The residue is the crude Enamine. Do not heat excessively during evaporation. Verify by TLC (Enamine is typically less polar than the amide).

Step 2: Thermal Cyclization (The "Flash" Step)

-

Setup: Place Dowtherm A (10 mL per gram of Enamine) in a multi-neck RBF equipped with a dropping funnel and a short-path distillation head (to remove the alcohol byproduct).

-

Pre-heat: Heat the Dowtherm A to a rolling boil (~250°C). Critical: The solvent must be at temperature before addition.

-

Addition: Dissolve the crude Enamine from Step 1 in a minimal amount of Dowtherm A (or add neat if liquid). Add dropwise to the boiling solvent over 10–20 minutes.

-

Why? High dilution favors intramolecular cyclization over intermolecular polymerization.

-

-

Reaction: Continue heating for 15–30 minutes. Ethanol/Methanol will distill off.

-

Isolation: Cool the mixture to ~50°C. Pour the reaction mixture slowly into a beaker containing excess Hexane or Petroleum Ether (approx. 5x volume of Dowtherm).

-

Filtration: The 4-Quinolone will precipitate as a solid. Filter, wash extensively with Hexane (to remove Dowtherm), and dry.

Application Note 2: Microwave-Assisted Protocol

Best For: Library generation, medicinal chemistry (mg scale), and difficult substrates.

Optimization Logic

Microwave irradiation allows for rapid heating, overcoming the activation energy barrier for cyclization without the prolonged ramp-up times that cause decomposition.

Protocol

-

Solvent: 1,2-Dichlorobenzene (DCB).

-

Mixture: In a microwave vial, combine the isolated Enamine (from Step 1 above) with DCB (0.2 M concentration).

-

Irradiation: Heat to 250°C for 10–20 minutes (High Absorption setting).

-

Workup: Cool vial. Add Hexane directly to the vial to precipitate the product. Centrifuge or filter.[3]

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Failure Consequence | Corrective Action |

| Condensation Temp | < 110°C (Toluene reflux) | Formation of Amide (Knorr product). | Ensure Step 1 is strictly refluxing Toluene/Benzene, not higher boiling solvents. |

| Water Removal | 100% Removal | Hydrolysis of imine back to starting materials. | Use active molecular sieves or ensure Dean-Stark is functioning. |

| Cyclization Temp | > 240°C | Incomplete cyclization; polymerization. | Use Dowtherm A. Ensure solvent is boiling before adding substrate. |

| Concentration | High Dilution | Intermolecular polymerization (tar formation). | Add substrate dropwise to the hot solvent. |

Experimental Workflow Diagram

Figure 2: Operational workflow ensuring quality control before the critical high-temperature step.

References

-

Original Discovery: Conrad, M.; Limpach, L. "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 944–948.

-

Mechanistic Review: "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules, 2022 , 27(1), 163.

-

Solvent Optimization: "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Journal of Heterocyclic Chemistry, 2009 , 46, 1321.

-

Microwave Application: "Microwave-assisted synthesis of quinolinone derivatives." RSC Advances, 2014 , 4, 1782.

Sources

Application Note: Suzuki-Miyaura Coupling of 8-Bromoquinolin-4(1H)-one

Executive Summary

This guide details the protocols for functionalizing 8-bromoquinolin-4(1H)-one via Suzuki-Miyaura cross-coupling. This scaffold is a privileged structure in medicinal chemistry, serving as a core for kinase inhibitors, antibacterial agents (quinolones), and CNS-active compounds.

Key Technical Challenge: The substrate exists in a tautomeric equilibrium between the 4-quinolone (major) and 4-hydroxyquinoline (minor) forms. The free

Strategic Recommendation:

-

Route A (Standard):

-alkylation prior to coupling. This maximizes solubility and catalyst turnover (TON). -

Route B (Direct): Coupling of the unprotected substrate. Requires specialized ligands (Buchwald generation) and high-polarity solvents.

Part 1: Substrate Analysis & Tautomeric Considerations

Before initiating synthesis, researchers must account for the specific electronic and steric environment of the 8-position in the quinolone scaffold.

Tautomerism and Reactivity

The 8-bromoquinolin-4(1H)-one substrate (1) exists in equilibrium. In polar aprotic solvents (DMSO, DMF) used for coupling, the 4-quinolone (

-

Solubility: The strong intermolecular hydrogen bonding (dimerization) of the

-H form renders the molecule insoluble in standard non-polar coupling solvents (Toluene, ether). -

Catalyst Interference: The free acidic proton (

) can quench anionic active species or coordinate to Pd(II), retarding the catalytic cycle. -

Sterics: The 8-position is peri- to the ring nitrogen. While less hindered than the 5-position, bulky phosphine ligands are required to facilitate oxidative addition at this crowded center.

Reaction Decision Tree

The following logic flow dictates the optimal experimental path:

Figure 1: Strategic decision tree for selecting the coupling pathway based on target requirements.

Part 2: Detailed Experimental Protocols

Protocol A: Coupling of -Alkylated Derivatives (High Reliability)

Use this protocol for library generation or when

Mechanism:

Reagents

-

Substrate: 8-Bromo-1-ethylquinolin-4(1H)-one (or similar

-alkyl variant). -

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: K

CO -

Solvent: 1,4-Dioxane.

Step-by-Step Procedure

-

Setup: Charge a microwave vial or round-bottom flask with the 8-bromo-

-alkyl substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd(dppf)Cl -

Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (

M concentration relative to substrate) and 2.0 M aq. K -

Reaction:

-

Thermal: Heat to 90°C for 4–12 hours.

-

Microwave: Irradiate at 120°C for 30 minutes.

-

-

Workup: Cool to RT. Dilute with EtOAc and water.[2] Separate phases. Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (typically MeOH/DCM gradients due to polarity).

Expected Yield: 75–95%

Protocol B: Direct Coupling of Unprotected 8-Bromoquinolin-4(1H)-one

Use this protocol only when

Scientific Rationale: Standard catalysts (Pd(PPh

Reagents

-

Substrate: 8-Bromoquinolin-4(1H)-one (1.0 equiv).

-

Boronic Acid: Aryl boronic acid (2.0 equiv - excess required due to protodeboronation in basic aqueous media).

-

Pre-Catalyst: Pd

(dba) -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2:1 Ligand:Pd ratio).

-

Base: K

PO -

Solvent: n-Butanol / Water (4:1) or DMF / Water (4:1).

Step-by-Step Procedure

-

Pre-complexation: In a vial, mix Pd

(dba) -

Substrate Addition: Add the 8-bromoquinolin-4(1H)-one and boronic acid to the reaction vessel.

-

Base Addition: Add the K

PO -

Degassing: Sparge the mixture vigorously with Argon for 10 minutes. Oxygen sensitivity is higher with electron-rich ligands.

-

Reaction: Heat to 100°C for 12–18 hours.

-

Note: The reaction mixture will likely be a suspension initially but should clarify as the product forms (if the product is more soluble) or remain a slurry.

-

-

Workup (Acidic Wash):

-

Cool to RT.

-

Critical Step: Acidify carefully with 1M HCl to pH ~6 to ensure the product is in the neutral quinolone form (and not the phenolate salt).

-

Extract with